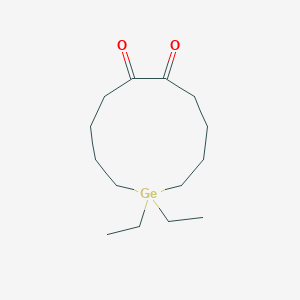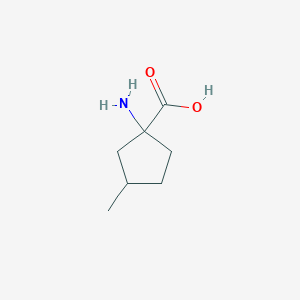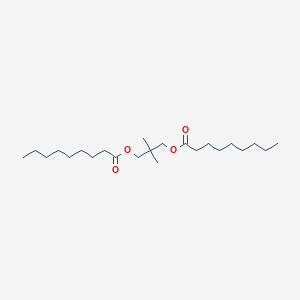
2,2-Dimethylpropane-1,3-diyl dinonanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropane-1,3-diyl dinonanoate (DPDN) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DPDN is a diester of 2,2-dimethylpropane-1,3-diol and nonanoic acid, and it is commonly used as a crosslinking agent in polymer chemistry. In recent years, DPDN has been explored for its potential applications in various fields, including drug delivery, biodegradable materials, and tissue engineering.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl dinonanoate is not fully understood, but it is believed to be related to its ability to form crosslinks between polymer chains. This crosslinking can enhance the mechanical properties of polymers and improve their stability and biocompatibility. In drug delivery systems, 2,2-Dimethylpropane-1,3-diyl dinonanoate can also control the release of drugs by modulating the diffusion rate through the crosslinked polymer matrix.
Effets Biochimiques Et Physiologiques
2,2-Dimethylpropane-1,3-diyl dinonanoate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. In vitro studies have demonstrated that 2,2-Dimethylpropane-1,3-diyl dinonanoate can support cell growth and proliferation, and it has been used as a scaffold material for tissue engineering. However, more studies are needed to fully understand the long-term effects of 2,2-Dimethylpropane-1,3-diyl dinonanoate on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,2-Dimethylpropane-1,3-diyl dinonanoate is its ability to form stable crosslinks between polymer chains, which can improve the mechanical properties of materials. 2,2-Dimethylpropane-1,3-diyl dinonanoate is also biocompatible and biodegradable, making it an attractive material for biomedical applications. However, the synthesis of 2,2-Dimethylpropane-1,3-diyl dinonanoate can be challenging, and the purification process can be time-consuming and expensive.
Orientations Futures
There are several potential future directions for research on 2,2-Dimethylpropane-1,3-diyl dinonanoate. One area of interest is the development of new drug delivery systems using 2,2-Dimethylpropane-1,3-diyl dinonanoate as a carrier. Researchers are also exploring the use of 2,2-Dimethylpropane-1,3-diyl dinonanoate in tissue engineering applications, such as the development of scaffolds for bone and cartilage regeneration. In addition, there is growing interest in using 2,2-Dimethylpropane-1,3-diyl dinonanoate as a crosslinking agent for biodegradable polymers, which could have applications in the development of sustainable materials.
Méthodes De Synthèse
2,2-Dimethylpropane-1,3-diyl dinonanoate can be synthesized through the esterification reaction between 2,2-dimethylpropane-1,3-diol and nonanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation and recrystallization.
Applications De Recherche Scientifique
2,2-Dimethylpropane-1,3-diyl dinonanoate has been extensively studied for its potential applications in drug delivery systems. Due to its biocompatibility and biodegradability, 2,2-Dimethylpropane-1,3-diyl dinonanoate has been used as a carrier for various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs. In addition, 2,2-Dimethylpropane-1,3-diyl dinonanoate has been explored as a potential material for tissue engineering, as it can be modified to mimic the extracellular matrix and support cell growth and differentiation.
Propriétés
Numéro CAS |
15834-05-6 |
|---|---|
Nom du produit |
2,2-Dimethylpropane-1,3-diyl dinonanoate |
Formule moléculaire |
C23H44O4 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
(2,2-dimethyl-3-nonanoyloxypropyl) nonanoate |
InChI |
InChI=1S/C23H44O4/c1-5-7-9-11-13-15-17-21(24)26-19-23(3,4)20-27-22(25)18-16-14-12-10-8-6-2/h5-20H2,1-4H3 |
Clé InChI |
AHSZBZTYLKTYJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC |
Autres numéros CAS |
15834-05-6 |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




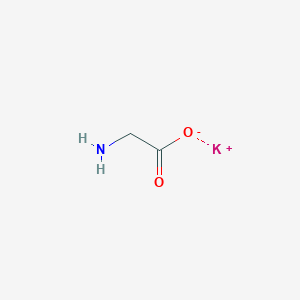
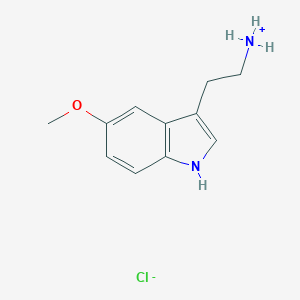
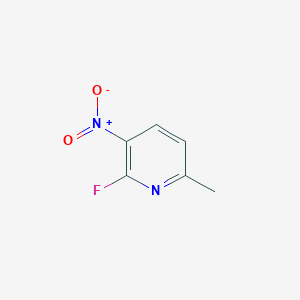

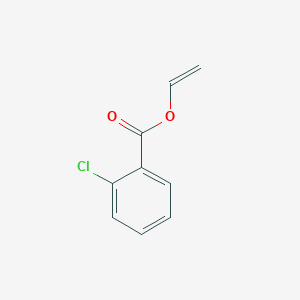
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
